(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
Description
The core structure consists of a thiazolidin-4-one ring substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 5 with a (E)-3-(furan-2-yl)allylidene moiety in the Z-configuration. This unique substitution pattern enhances electron delocalization, as evidenced by UV-Vis spectroscopy studies on related compounds .
Synthesis: The compound is likely synthesized via a Knoevenagel condensation between 3-(p-tolyl)-2-thioxothiazolidin-4-one and (E)-3-(furan-2-yl)acrylaldehyde in the presence of a base (e.g., sodium acetate) and acetic acid, a method analogous to the preparation of similar arylidene derivatives .
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-12-7-9-13(10-8-12)18-16(19)15(22-17(18)21)6-2-4-14-5-3-11-20-14/h2-11H,1H3/b4-2+,15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJWBUVMUJNBB-RPGBBNPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as piperidine or acetic acid, and the reactions are usually carried out under reflux conditions in solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the furan-allylidene moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce saturated thiazolidinone derivatives.
Scientific Research Applications
(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Properties and Structure
This compound has a molecular weight of 327.4 g/mol and the molecular formula . Key features include a thiazolidinone core, a furan ring, and an allylidene moiety.IUPAC Name: (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one .
Key identifiers include:
- InChI: InChI=1S/C17H13NO2S2/c1-12-7-9-13(10-8-12)18-16(19)15(22-17(18)21)6-2-4-14-5-3-11-20-14/h2-11H,1H3/b4-2+,15-6-
- InChI Key: RFFJWBUVMUJNBB-RPGBBNPCSA-N
- Canonical SMILES: CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
- Isomeric SMILES: CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Chemical Research
This compound is studied as a building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Applications
This compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains and exhibit cytotoxic effects against cancer cell lines.
Medicinal Applications
The anti-inflammatory properties of the compound are of interest, suggesting its potential development into therapeutic agents for treating inflammatory diseases and conditions.
Industrial Applications
This compound can be used in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo:
- Oxidation: Oxidation reactions, particularly at the thioxo group, can lead to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can target the double bonds in the furan-allylidene moiety, resulting in saturated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Mechanism of Action
The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Features :
Spectroscopic Properties :
- UV-Vis : The furan-allylidene substituent is expected to exhibit a bathochromic shift compared to benzylidene analogs due to extended π-conjugation, similar to compounds reported in .
- NMR: The ¹H NMR spectrum would feature signals for the p-tolyl methyl group (~δ 2.4 ppm), furan protons (~δ 6.5–7.5 ppm), and thione sulfur, consistent with data for structurally related thiazolidinones .
Comparison with Similar Compounds
Substituent Effects at Position 5
The C5 arylidene group significantly impacts electronic properties and bioactivity. Key comparisons include:
*Predicted based on extended conjugation in furan-containing systems .
Key Observations :
- Electron-withdrawing groups (e.g., nitro) reduce λmax due to decreased π→π* transition energy, while electron-donating groups (e.g., methoxy) show intermediate shifts .
- The furan-allylidene group in the target compound likely enhances charge transfer and photostability compared to purely phenyl-based substituents .
Substituent Effects at Position 3
The N3 substituent influences steric and electronic interactions:
*Inferred from similar imidazolidinone derivatives .
Key Observations :
Stereochemical and Crystallographic Comparisons
The Z-configuration at C5 is conserved in active analogs, stabilizing planar conformations conducive to π-stacking. For example:
- In (Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, intramolecular C–H⋯S hydrogen bonds form S(6) ring motifs, while intermolecular H-bonds create dimeric structures .
- The furan-allylidene group in the target compound may introduce torsional strain, altering dihedral angles between the thiazolidinone core and substituents compared to benzylidene analogs .
Biological Activity
(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on recent research findings and case studies.
Structural Characteristics
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its pharmacological properties. Modifications at various positions of this scaffold can enhance its biological activity. The specific structure of this compound includes:
- Furan moiety : Known for its role in enhancing antioxidant and antimicrobial properties.
- Thiazolidinone core : Provides a versatile platform for various substitutions that can lead to different biological effects.
Biological Activity Overview
Thiazolidin-4-one derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Compounds in this class have demonstrated significant antibacterial effects against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- The minimum inhibitory concentration (MIC) values for some derivatives have been reported between 16–32 mg/ml .
- Antioxidant Properties :
-
Anticancer Activity :
- Recent studies highlight the potential of thiazolidin-4-one derivatives as anticancer agents. They exhibit cytotoxic effects against several cancer cell lines by inhibiting key enzymes involved in tumor growth .
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
- Antidiabetic Effects :
- Anti-inflammatory and Analgesic Activities :
Case Studies and Research Findings
Recent literature provides valuable insights into the biological activities of thiazolidinone derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
